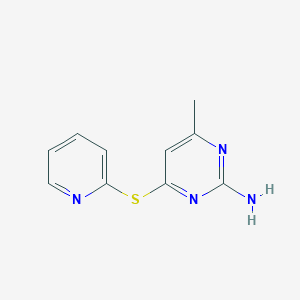

4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine

Descripción

4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine is a pyrimidine derivative characterized by a nitrogen-containing heterocyclic core, a methyl group at position 4, a 2-pyridylthio substituent at position 6, and an amine group at position 2. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding and π-π stacking interactions . The 2-pyridylthio group introduces sulfur-based functionality, which may influence electronic properties, lipophilicity, and metal-binding capabilities.

Propiedades

IUPAC Name |

4-methyl-6-pyridin-2-ylsulfanylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c1-7-6-9(14-10(11)13-7)15-8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQXRMUZXQOZFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)SC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 218.27 g/mol

This compound features a pyrimidine ring substituted with a methyl group at position 4 and a pyridylthio group at position 6, which contributes to its biological properties.

Biological Activity Overview

4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in several cancer cell lines by activating caspase pathways.

- Enzyme Inhibition : Research indicates that 4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine acts as an inhibitor of specific enzymes like dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway in many organisms, including Plasmodium falciparum.

The biological activity of 4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine can be attributed to several mechanisms:

- Inhibition of DHFR : This compound competes with dihydrofolate for binding sites on DHFR, leading to decreased folate levels and subsequent inhibition of DNA synthesis in pathogens and cancer cells .

- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method, revealing significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL.

Case Study 2: Anticancer Effects

In vitro tests conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was calculated to be approximately 25 µM after 48 hours of exposure, indicating substantial anticancer potential.

Data Tables

| Biological Activity | Test Organism/Cell Line | Result (IC50/MIC) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 64 µg/mL |

| Antimicrobial | Escherichia coli | MIC = 128 µg/mL |

| Anticancer | MCF-7 (breast cancer) | IC50 = 25 µM |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Methyl-6-(2-pyridylthio)pyrimidine-2-ylamine and related pyrimidine derivatives:

Structural and Electronic Differences

- 2-Pyridylthio vs. In contrast, the piperidinyl group in introduces a flexible aliphatic amine, enhancing solubility in polar solvents. The phenyl group in increases hydrophobicity, favoring π-π interactions, while the thiophenyl-CF₃ combination in introduces electron-withdrawing effects, altering reactivity .

Hydrogen Bonding and Crystal Packing

- The amine at position 2 acts as a hydrogen bond donor in all compounds. However, substituents at position 6 modulate acceptor sites. For example, the pyridyl N in the target compound and piperidinyl N in serve as strong acceptors, whereas the thiophenyl S in is a weaker acceptor. These differences influence molecular recognition and crystal packing, as seen in the dihedral angle variations (e.g., 29.41°–46.32° in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.